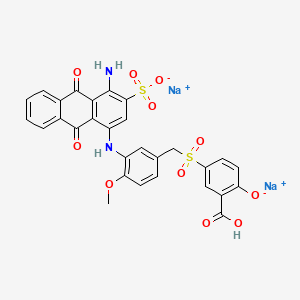
Alizarine Sky Blue 3FG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alizarine Sky Blue 3FG is a synthetic dye belonging to the anthraquinone family. It is known for its vibrant blue color and is used in various applications, including textile dyeing and biological staining. The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alizarine Sky Blue 3FG typically involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-hydroxy-5-(3-amino-4-methoxybenzylsulfonyl)benzoic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted into its sodium or ammonium salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Alizarine Sky Blue 3FG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in changes to its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxyanthraquinone compounds.
Aplicaciones Científicas De Investigación
Alizarine Sky Blue 3FG has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in complexometric titrations.
Biology: The dye is employed in histological staining to visualize cellular structures.
Mecanismo De Acción
The mechanism of action of Alizarine Sky Blue 3FG involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. For example, it has been shown to act as an agonist of the aryl hydrocarbon receptor (AHR), leading to the activation of the AHR-CYP1A1 signaling pathway. This interaction can result in changes to gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Alizarin: A red dye with similar anthraquinone structure but different functional groups.
Purpurin: Another anthraquinone dye with additional hydroxyl groups.
Anthraquinone: The parent compound of many dyes, including Alizarine Sky Blue 3FG.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its vibrant blue color and ability to participate in various chemical reactions make it valuable in multiple applications .
Propiedades
IUPAC Name |
disodium;1-amino-4-[5-[(3-carboxy-4-oxidophenyl)sulfonylmethyl]-2-methoxyanilino]-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O11S2.2Na/c1-42-22-9-6-14(13-43(37,38)15-7-8-21(32)18(11-15)29(35)36)10-19(22)31-20-12-23(44(39,40)41)26(30)25-24(20)27(33)16-4-2-3-5-17(16)28(25)34;;/h2-12,31-32H,13,30H2,1H3,(H,35,36)(H,39,40,41);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNEQVYBQJLBW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2Na2O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10142-59-3 |
Source


|
| Record name | Benzoic acid, 5-[[[3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-methoxyphenyl]methyl]sulfonyl]-2-hydroxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



